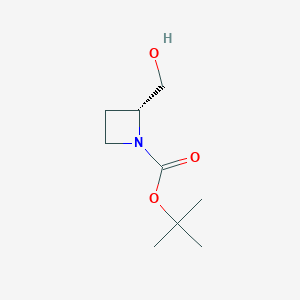

(R)-1-Boc-2-azetidinemethanol

Übersicht

Beschreibung

®-1-Boc-2-azetidinemethanol is a chiral compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group attached to the second carbon atom of the azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-azetidinemethanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the azetidine ring. This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Boc Protecting Group: The nitrogen atom of the azetidine ring is protected using the tert-butoxycarbonyl (Boc) group. This step is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Hydroxymethylation: The hydroxymethyl group is introduced at the second carbon atom of the azetidine ring. This can be achieved through various methods, including nucleophilic addition reactions.

Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-2-azetidinemethanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: ®-1-Boc-2-azetidinemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of (R)-1-Boc-2-azetidinemethanol typically involves:

- Cyclization : Formation of the azetidine ring from appropriate precursors.

- Boc Protection : Protecting the nitrogen atom using di-tert-butyl dicarbonate (BocO).

- Hydroxymethylation : Introducing the hydroxymethyl group through nucleophilic addition reactions.

Organic Synthesis

This compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.

Biological Studies

The compound is utilized in biological research to study enzyme mechanisms and develop enzyme inhibitors. Notably, it has been investigated for its role in modulating neurotransmitter release, particularly acetylcholine, making it relevant for conditions involving neurotransmission dysregulation.

Pharmaceutical Development

Research indicates potential applications of this compound in treating cognitive impairments and neurodegenerative diseases like Alzheimer's disease. Its interaction with cholinergic systems positions it as a candidate for pharmacological agents targeting these conditions.

Toxoplasma gondii Inhibition

A study explored the development of inhibitors for Toxoplasma gondii, identifying compounds structurally related to this compound that exhibited promising inhibitory activity against TgCDPK1 (Toxoplasma gondii calcium-dependent protein kinase 1). These inhibitors showed selectivity over mammalian kinases, suggesting reduced side effects in therapeutic applications .

Neurotransmitter Modulation

Research highlighted the compound's ability to selectively enhance or inhibit acetylcholine release in synaptic environments. This modulation suggests its potential utility in treating disorders characterized by neurotransmission dysregulation .

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmacological agent to treat conditions like Alzheimer's disease due to its interaction with cholinergic systems .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of ®-1-Boc-2-azetidinemethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved may include binding to the active site of enzymes, altering their conformation, and affecting their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

(S)-1-Boc-2-azetidinemethanol: The enantiomer of ®-1-Boc-2-azetidinemethanol, which may have different biological activities.

1-Boc-3-azetidinemethanol: A structural isomer with the hydroxymethyl group attached to the third carbon atom.

1-Boc-2-azetidinecarboxylic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness: ®-1-Boc-2-azetidinemethanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.

Biologische Aktivität

(R)-1-Boc-2-azetidinemethanol, also known as (R)-1-(tert-butoxycarbonyl)-2-azetidinemethanol, is a compound of interest due to its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 187.24 g/mol

- CAS Number : 161511-90-6

- Purity : ≥97% (GC)

This compound is known to modulate synaptic transmission by interacting with specific acetylcholine receptors. The compound's activity is primarily linked to its ability to selectively influence nicotinic and muscarinic acetylcholine receptors, which are crucial for various physiological processes in the nervous system.

Interaction with Acetylcholine Receptors

-

Nicotinic Receptors :

- Activation leads to increased ion flux (Na, K, Ca) across neuronal membranes, contributing to excitatory postsynaptic potentials (EPSPs).

- The compound may mimic or inhibit the action of acetylcholine at these receptors, affecting muscle contraction and neurotransmission.

-

Muscarinic Receptors :

- Involvement in modulating intracellular signaling pathways through G-proteins and inositol phosphates.

- The compound's selective modulation can lead to either excitatory or inhibitory effects depending on the receptor subtype targeted.

Biological Activity Data

Research has indicated that this compound exhibits significant biological activity in various assays. Below is a summary of key findings:

Case Studies and Research Findings

-

Toxoplasma gondii Inhibition :

A study focused on developing inhibitors for Toxoplasma gondii identified compounds structurally related to this compound that showed promising inhibitory activity against TgCDPK1 (Toxoplasma gondii calcium-dependent protein kinase 1). These compounds demonstrated selectivity over mammalian kinases, indicating a potential for reduced side effects in therapeutic applications . -

Neurotransmitter Modulation :

Research highlighted the role of this compound in modulating neurotransmitter release. It was found that this compound could selectively enhance or inhibit the release of acetylcholine in synaptic environments, suggesting its utility in treating disorders characterized by dysregulated neurotransmission . -

Pharmaceutical Applications :

The compound has been explored for its potential as a pharmacological agent to treat conditions like Alzheimer's disease and other cognitive impairments due to its interaction with cholinergic systems .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454228 | |

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161511-90-6 | |

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.